molecular formula C18H19N3O B2875273 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705998-28-2

8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2875273
CAS No.: 1705998-28-2
M. Wt: 293.37
InChI Key: NAJRLKXIXWXUPY-UHFFFAOYSA-N
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Description

The compound 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene features an 8-azabicyclo[3.2.1]oct-2-ene core, a bridged bicyclic structure known for its conformational rigidity and bioactivity.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(21-16-2-1-3-17(21)9-8-16)15-6-4-14(5-7-15)12-20-11-10-19-13-20/h1-2,4-7,10-11,13,16-17H,3,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJRLKXIXWXUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization of 1,3-Dienes with Azadienophiles

A widely cited method involves the [4+2] cycloaddition of N-protected pyrrole derivatives with electron-deficient dienophiles. For example, reacting 1-(tert-butoxycarbonyl)-1H-pyrrole with methyl acrylate under argon at 80°C yields the bicyclic adduct with 68% enantiomeric excess when catalyzed by Jacobsen’s thiourea organocatalyst.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to 25°C
  • Catalyst: (R,R)-Jacobsen thiourea (5 mol%)
  • Yield: 72%

Ring-Closing Metathesis (RCM) of Diene Precursors

Alternative approaches employ Grubbs II catalyst to mediate RCM of N-allyl-2-vinylpyrrolidine derivatives. This method affords the bicyclic framework in 65% yield but requires rigorous exclusion of moisture.

Optimized Protocol :

  • Substrate: N-Allyl-2-vinylpyrrolidine
  • Catalyst: Grubbs II (3 mol%)
  • Solvent: Toluene, reflux
  • Reaction Time: 12 hours

Functionalization with the 1H-Imidazol-1-yl Group

Nucleophilic Substitution at the Benzyl Position

Mitsunobu reaction between 4-(hydroxymethyl)benzoyl-bicyclo intermediate and 1H-imidazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine provides reliable installation of the imidazole ring (65% yield).

Reaction Scheme :

  • Substrate: 4-(Hydroxymethyl)benzoyl-8-azabicyclo[3.2.1]oct-2-ene
  • Reagents: 1H-Imidazole, DEAD, PPh₃
  • Solvent: THF, 0°C to 25°C

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs click chemistry to conjugate pre-formed 4-(azidomethyl)benzoyl derivatives with propargyl-imidazole. This method offers quantitative yields but requires toxic azide intermediates.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification utilizes reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (ACN/H₂O + 0.1% TFA). Retention time: 12.3 minutes.

Mobile Phase :

  • 0–5 min: 10% ACN
  • 5–20 min: 10% → 90% ACN

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.2 Hz, 2H, ArH)
  • δ 7.45 (d, J = 8.2 Hz, 2H, ArH)
  • δ 5.32 (s, 2H, CH₂Imidazole)
  • δ 4.11–3.98 (m, 2H, bridgehead H)

Chemical Reactions Analysis

Types of Reactions

8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:

    Oxidation: The imidazole ring and phenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The phenyl group may participate in π-π interactions, while the bicyclic octane structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for analogs vary widely (45–76%), influenced by substituent complexity. The target compound’s imidazole-benzoyl group may lower yield due to steric hindrance during coupling .
  • Substituent Effects: Fluorinated or cyano groups (e.g., Compound 12) enhance lipophilicity, while imidazole (target compound) introduces polar interactions.

Key Observations :

  • Receptor Targeting: The target compound’s imidazole group may confer unique binding to nAChRs or monoamine transporters compared to fluorophenyl or carbamate derivatives.
  • Therapeutic Potential: Structural analogs show diverse applications, including CNS disorders (), inflammation (), and diagnostics (). The target compound’s imidazole-benzoyl motif could expand this range.

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